Diethyl 2-chloropyrimidine-4,5-dicarboxylate
Overview
Description
Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their utility as building blocks in organic synthesis for constructing complex molecular structures, including various heterocyclic systems.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through multicomponent reactions, as demonstrated in the preparation of diethyl 4,4'-(1,4-phenylene)bis[6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates], which involves a three-component condensation under Biginelli reaction conditions . Similarly, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate is transformed into various substituted pyrimidine derivatives through reactions with guanidine hydrochloride and other reagents . These methods highlight the versatility of pyrimidine synthesis, allowing for the introduction of various substituents and functional groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using X-ray diffraction crystallography, providing detailed insights into their geometry. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined, revealing two crystallographically independent molecules in the asymmetric unit . Additionally, density functional theory (DFT) calculations are used to predict vibrational frequencies and NMR chemical shifts, which can be compared with experimental data to validate the molecular structure .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that enable the construction of complex heterocyclic systems. For example, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate serves as a starting material for synthesizing novel pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives . The reactivity of these compounds allows for further functionalization and the formation of diverse heterocyclic structures, such as triazolo and thiadiazolo derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the presence of halogen atoms, as seen in diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, can affect the compound's reactivity and physical properties . Additionally, the formation of hydrogen bonds among molecules, as observed in the crystal structure of diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, contributes to the stability and three-dimensional packing of the compound . These properties are crucial for understanding the behavior of pyrimidine derivatives in various chemical environments and their potential applications in medicinal chemistry.
Scientific Research Applications
Application 1: Anti-inflammatory Activities
- Summary of Application : Pyrimidines, including derivatives like “Diethyl 2-chloropyrimidine-4,5-dicarboxylate”, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application 2: Regioselective Synthesis of New Pyrimidine Derivatives
- Summary of Application : “Diethyl 2-chloropyrimidine-4,5-dicarboxylate” can be used in the regioselective synthesis of new pyrimidine derivatives .
- Methods of Application : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes : The reaction resulted in the formation of new pyrimidine derivatives with a high degree of regioselectivity .
Application 3: Synthesis of Dihydropyridine Derivatives
- Summary of Application : “Diethyl 2-chloropyrimidine-4,5-dicarboxylate” can be used in the synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .
- Methods of Application : The synthesis follows a multistep synthetic route .
- Results or Outcomes : The newly synthesized intermediates and title compounds were established by spectral and elemental analyses .
Application 4: Synthesis of Pyrimidine Derivatives
- Summary of Application : “Diethyl 2-chloropyrimidine-4,5-dicarboxylate” can be used in the synthesis of new pyrimidine derivatives .
- Methods of Application : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes : The reaction resulted in the formation of new pyrimidine derivatives with a high degree of regioselectivity .
Application 5: Synthesis of Dihydropyridine Derivatives
- Summary of Application : “Diethyl 2-chloropyrimidine-4,5-dicarboxylate” can be used in the synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .
- Methods of Application : The synthesis follows a multistep synthetic route .
- Results or Outcomes : The newly synthesized intermediates and title compounds were established by spectral and elemental analyses .
properties
IUPAC Name |
diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQAZEHEYSOONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611441 | |
Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
CAS RN |
90794-84-6 | |
Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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